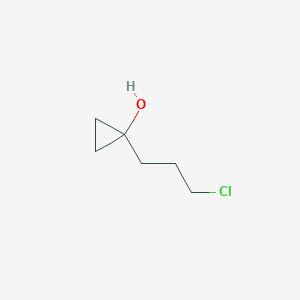
1-(3-chloropropyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H11ClO It is a cyclopropanol derivative where a chloropropyl group is attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)cyclopropan-1-ol can be synthesized through the cyclopropanation of ethyl 4-chlorobutanoate. The general procedure involves the use of titanium(IV) isopropoxide as a catalyst and ethylmagnesium bromide (EtMgBr) as a reagent. The reaction is carried out in diethyl ether at room temperature, followed by hydrolysis with cold 10% sulfuric acid solution. The product is then extracted with ether and purified using short-column silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chloropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-(3-Propyl)cyclopropanol.
Substitution: Formation of 1-(3-Hydroxypropyl)cyclopropanol or 1-(3-Aminopropyl)cyclopropanol.
Wissenschaftliche Forschungsanwendungen
1-(3-chloropropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-chloropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a cyclopropane ring.
1-(4-Chlorobutyl)cyclopropanol: Similar but has a butyl group instead of a propyl group.
1-(3-Chloropropyl)cyclohexanol: Similar but contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
1-(3-chloropropyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The strained three-membered ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
174790-32-0 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.6 g/mol |
IUPAC-Name |
1-(3-chloropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2 |
InChI-Schlüssel |
PACSUMUBOSJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1(CCCCl)O |
Kanonische SMILES |
C1CC1(CCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















